Pheniramine maleate

描述

马来酸苯海拉明是一种第一代抗组胺药,属于烷基胺类。它通常用于治疗过敏性疾病,例如花粉症、荨麻疹和过敏性结膜炎。 马来酸苯海拉明以其抗胆碱能特性和相对较强的镇静作用而闻名 .

准备方法

合成路线和反应条件

马来酸苯海拉明可以通过多步合成。一种常见的方法是,在碳酸钾存在下,使 2-苄基吡啶与二甲基氨基溴乙烷氢溴酸盐反应。 该反应在 80°C 下进行数小时,然后进行萃取和纯化步骤以获得苯海拉明 .

工业生产方法

在工业环境中,马来酸苯海拉明使用类似的合成路线,但规模更大。该过程涉及对反应条件(例如温度和溶剂选择)的仔细控制,以确保高产率和纯度。 最终产品通常通过结晶和干燥获得 .

化学反应分析

Substitution Reactions

Pheniramine maleate undergoes halogenation to form derivatives with enhanced pharmacological activity. This reaction occurs at the para-position of the benzene ring:

| Halogen | Derivative Name | Relative Potency | References |

|---|---|---|---|

| Cl | Chlorpheniramine | 20x higher | |

| Br | Brompheniramine | 20x higher | |

| F | Fluorpheniramine | Research use |

Mechanism : Electrophilic aromatic substitution (EAS) facilitated by halogenating agents like Cl₂ or Br₂ in the presence of a Lewis acid catalyst.

Oxidation Reactions

This compound reacts with strong oxidizing agents, leading to degradation or metabolite formation:

| Oxidizing Agent | Conditions | Major Products | References |

|---|---|---|---|

| KMnO₄ | Acidic/Neutral | Oxidized pyridine derivatives | |

| H₂O₂ | Aqueous solution | Hydroxylated metabolites |

Key Finding : Liver metabolism involves hydroxylation and demethylation via cytochrome P450 enzymes, producing inactive metabolites .

Reduction Reactions

Reductive pathways are less common but critical in synthetic modifications:

| Reducing Agent | Conditions | Major Products | References |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether | Reduced amine intermediates |

Application : Used in laboratory settings to study structural analogs .

Complexation with Metal Ions

This compound forms stable complexes with transition metals, enabling analytical applications:

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application | References |

|---|---|---|---|---|

| Fe³⁺ | 2:1 (drug:Fe) | 12.26 | Spectrophotometric assays |

Methodology : Utilized in titrimetric assays for quantitative determination in pharmaceuticals .

Stability and Hazardous Reactions

科学研究应用

Pharmacological Profile

Pheniramine maleate functions by blocking H1 histamine receptors, which mitigates the effects of histamine in allergic reactions. Its pharmacological profile includes:

- Antihistaminic Effects : Reduces symptoms of allergies such as rhinitis and urticaria.

- Anti-inflammatory Properties : Inhibits the release of inflammatory mediators, thereby reducing inflammation.

- Neuroprotective Effects : Exhibits potential protective effects against neuronal damage during ischemic events.

Skeletal Muscle Ischemia-Reperfusion Injury

A study investigated the efficacy of this compound in reducing skeletal muscle IRI in rats. The results indicated that:

- Pheniramine significantly reduced oxidative stress markers (e.g., TBARS) and inflammatory mediators compared to untreated groups.

- Neutrophil infiltration was notably lower in the pheniramine-treated group, suggesting its anti-inflammatory effects are beneficial in IRI contexts .

| Parameter | Control Group | IRI Group | Pheniramine Group | NAC Group |

|---|---|---|---|---|

| TBARS Levels | Low | High | Significantly Lower | Lower |

| Neutrophil Infiltration | Minimal | High | Reduced | Reduced |

Brain Ischemia-Reperfusion Injury

Another study focused on the protective effects of this compound against brain IRI. Key findings included:

- A significant decrease in malondialdehyde (MDA) levels in the prefrontal cortex of rats treated with pheniramine compared to those with IRI alone.

- Enhanced activities of antioxidant enzymes (SOD and GPx) were observed, indicating a protective mechanism against oxidative stress during reperfusion .

| Parameter | I/R Group | Pheniramine Group |

|---|---|---|

| MDA Levels | High | Significantly Lower |

| SOD Activity | Low | Significantly Higher |

Clinical Applications Beyond Allergies

This compound is also explored for its potential benefits in various clinical scenarios:

- Antiparkinsonian Effects : Research shows that when combined with antiparkinsonian drugs, pheniramine can enhance motor activity and reduce rigidity and tremors in patients with Parkinson's disease .

- Symptomatic Relief in Respiratory Conditions : It is used alongside other medications to alleviate symptoms associated with common colds and upper respiratory infections, particularly for cough relief and mucus thinning .

Case Studies and Clinical Evidence

Several case studies have documented the therapeutic effects of this compound:

- A study involving patients with chronic obstructive pulmonary disease (COPD) indicated that pheniramine improved respiratory function when used as part of a combination therapy .

- In pediatric settings, pheniramine has been evaluated for its safety and efficacy in treating allergic reactions, demonstrating a favorable profile compared to other antihistamines .

作用机制

马来酸苯海拉明在组胺 H1 受体上起反向激动剂的作用。通过与组胺竞争这些受体,它减少了组胺的活性,从而导致瘙痒、血管扩张和毛细血管渗漏减少。 这导致红肿减少,减轻过敏症状 .

相似化合物的比较

马来酸苯海拉明与其他第一代抗组胺药类似,例如:

- 氯苯海拉明

- 溴苯海拉明

- 右旋氯苯海拉明

- 右旋溴苯海拉明

- 齐美利丁

独特性

马来酸苯海拉明因其相对较强的镇静作用及其与其他药物联合使用以增强治疗效果而具有独特性。 苯海拉明的卤化显着提高了其效力,使其成为临床和研究环境中宝贵的化合物 .

生物活性

Pheniramine maleate, a first-generation antihistamine, is widely recognized for its efficacy in treating allergic reactions and symptoms associated with colds. Beyond its antihistaminic properties, recent studies have highlighted its significant biological activities, particularly its antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions as an antagonist of H1 histamine receptors, which plays a crucial role in allergic responses. Additionally, it exhibits anticholinergic properties, which can contribute to its therapeutic effects but also lead to potential side effects. The compound has been shown to inhibit the release of inflammatory mediators and reduce capillary permeability, thus mitigating inflammation and oxidative stress in various tissues.

Antioxidant Properties

Recent research has demonstrated that this compound possesses notable antioxidant effects. A study involving Sprague-Dawley rats subjected to ischemia-reperfusion injury (IRI) revealed that this compound significantly reduced oxidative stress markers compared to control groups. The following table summarizes key findings related to antioxidant activity:

| Parameter | Control Group (IRI) | This compound Group | Significance (p-value) |

|---|---|---|---|

| Malondialdehyde (MDA) | 14.54 ± 1.07 | 10.50 ± 0.88 | <0.05 |

| Superoxide Dismutase (SOD) | Decreased | Increased | <0.05 |

| Glutathione Peroxidase (GPx) | Decreased | Increased | <0.05 |

These results indicate that this compound effectively reduces lipid peroxidation and enhances the activity of antioxidant enzymes in brain tissue subjected to IRI .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored in various contexts, including skeletal muscle and brain tissue. In a study assessing its effects on skeletal muscle ischemia-reperfusion injury, this compound treatment resulted in significantly lower levels of neutrophil infiltration and inflammatory markers compared to untreated groups:

| Inflammatory Marker | Control Group (IRI) | This compound Group | Significance (p-value) |

|---|---|---|---|

| Neutrophil Infiltration | High | Low | <0.05 |

| Myeloperoxidase (MPO) | Elevated | Reduced | <0.001 |

These findings suggest that this compound may be beneficial in preventing inflammation-related damage in tissues subjected to ischemic conditions .

Case Studies

- Antioxidant Effects in Testicular Ischemia : A study investigated the effects of this compound on testicular torsion-detorison in rats. The treatment led to improved oxidative stress parameters and histopathological outcomes compared to untreated controls, although not all results reached statistical significance .

- Rhabdomyolysis and Acute Renal Failure : A case report documented a young male who developed rhabdomyolysis following an overdose of this compound. This incident underscores the potential risks associated with high doses of the drug, including severe complications like acute renal failure .

- Supraventricular Tachycardia : Another case highlighted a 22-year-old female who experienced adenosine-resistant supraventricular tachycardia after administration of pheniramine for an allergic reaction. This case illustrates the cardiovascular risks associated with antihistamines .

属性

CAS 编号 |

132-20-7 |

|---|---|

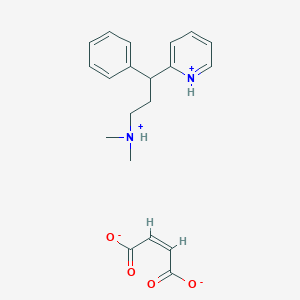

分子式 |

C16H20N2.C4H4O4 C20H24N2O4 |

分子量 |

356.4 g/mol |

IUPAC 名称 |

(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |

InChI |

InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI 键 |

SSOXZAQUVINQSA-WLHGVMLRSA-N |

SMILES |

C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-] |

手性 SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

外观 |

Solid powder |

熔点 |

219 to 226 °F (NTP, 1992) |

Key on ui other cas no. |

132-20-7 |

物理描述 |

Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. |

Pictograms |

Irritant |

纯度 |

> 98% |

相关CAS编号 |

86-21-5 (Parent) |

溶解度 |

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) |

同义词 |

Avil Bimaleate, Pheniramine Daneral Histapyridamine Maleate, Pheniramine Pheniramine Pheniramine Bimaleate Pheniramine Maleate Propheniramine Prophenpyridamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。